molecular formula C8H7BrF3NO B1517163 5-Bromo-2-(2,2,2-trifluoroethoxy)aniline CAS No. 1019121-52-8

5-Bromo-2-(2,2,2-trifluoroethoxy)aniline

Cat. No. B1517163
M. Wt: 270.05 g/mol
InChI Key: XGTQLYLCALSLEE-UHFFFAOYSA-N
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Description

“5-Bromo-2-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C7H5BrF3NO. It has a molecular weight of 256.02 . The compound appears as a light yellow to yellow liquid .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-(2,2,2-trifluoroethoxy)aniline” is 1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“5-Bromo-2-(2,2,2-trifluoroethoxy)aniline” is a light yellow to yellow liquid . It has a molecular weight of 256.02 . The compound is stored at room temperature .

Scientific Research Applications

Environmental and Health Impacts of Brominated Compounds

Environmental Concentrations and Toxicology of Brominated Phenols Research reviews on brominated phenols, such as 2,4,6-tribromophenol, highlight their occurrence as intermediates in the synthesis of flame retardants and their environmental impact, suggesting a potential area of study for related brominated anilines in environmental science (Koch & Sures, 2018).

Brominated Flame Retardants Formation and Environmental Concerns

Investigations into brominated flame retardants address the formation of toxic by-products in combustion processes, which could be relevant for studying the environmental fate and transformation products of 5-Bromo-2-(2,2,2-trifluoroethoxy)aniline (Zhang, Buekens, & Li, 2016).

Applications in Material Science and Chemistry

Development of Hierarchical Zeolites Research on the modification of zeolites through dealumination and desilication processes for improved catalytic properties could be analogous to how modifications of chemical structures like 5-Bromo-2-(2,2,2-trifluoroethoxy)aniline may affect its utility in catalysis or material science (Silaghi, Chizallet, & Raybaud, 2014).

Advances in Organic Synthesis

Synthesis of Functionalized Azole Compounds The chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds showcases the versatility of aniline derivatives in organic synthesis, hinting at potential synthetic routes or applications for brominated anilines in creating valuable compounds (Vessally et al., 2017).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTQLYLCALSLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2,2-trifluoroethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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